BenchChemオンラインストアへようこそ!

SuO-Val-Cit-PAB-MMAE

ADC Hydrophobicity Linker Design Aggregation Propensity

SuO-Val-Cit-PAB-MMAE is a hydrophilic drug-linker conjugate engineered to overcome MMAE-driven ADC aggregation. The SuO (sulfonate/sulfate) moiety enhances aqueous solubility, improves conjugation efficiency, and reduces nonspecific clearance vs. MC-Val-Cit-PAB-MMAE. The cathepsin B-cleavable Val-Cit-PAB linker ensures lysosomal MMAE release in target cancer cells. Optimized for high-DAR constructs and aggregation-prone antibodies, it enables extended circulation half-life and superior tumor exposure. Ideal for SAR studies comparing linker hydrophilicity effects. Supplied at ≥98% purity; shipped under dry ice.

Molecular Formula C63H97N11O16
Molecular Weight 1264.5 g/mol
Cat. No. B1151226
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSuO-Val-Cit-PAB-MMAE
Molecular FormulaC63H97N11O16
Molecular Weight1264.5 g/mol
Structural Identifiers
SMILESCCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)ON4C(=O)CCC4=O
InChIInChI=1S/C63H97N11O16/c1-15-38(8)53(46(87-13)33-49(77)73-32-20-24-45(73)55(88-14)39(9)56(79)66-40(10)54(78)42-21-17-16-18-22-42)71(11)60(83)51(36(4)5)69-59(82)52(37(6)7)72(12)63(86)89-34-41-25-27-43(28-26-41)67-57(80)44(23-19-31-65-61(64)84)68-58(81)50(35(2)3)70-62(85)90-74-47(75)29-30-48(74)76/h16-18,21-22,25-28,35-40,44-46,50-55,78H,15,19-20,23-24,29-34H2,1-14H3,(H,66,79)(H,67,80)(H,68,81)(H,69,82)(H,70,85)(H3,64,65,84)/t38-,39+,40+,44-,45-,46+,50-,51-,52-,53-,54+,55+/m0/s1
InChIKeyCIQIZABZFKYHOV-ZUYLRLFMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SuO-Val-Cit-PAB-MMAE: Drug-Linker Conjugate for Hydrophilic Auristatin-Based ADCs


SuO-Val-Cit-PAB-MMAE is a drug-linker conjugate for antibody-drug conjugates (ADCs), comprising the potent tubulin inhibitor monomethyl auristatin E (MMAE) covalently attached via a cleavable SuO-Val-Cit-PAB peptide linker [1]. The SuO group (a sulfonate/sulfate moiety) enhances the overall hydrophilicity of the drug-linker construct, a design strategy intended to mitigate the inherent hydrophobicity of MMAE and improve ADC physicochemical properties . The Val-Cit dipeptide sequence is designed for cleavage by lysosomal proteases such as cathepsin B, enabling intracellular release of MMAE within target cancer cells [2]. Standard purity specifications for this compound are >98% (HPLC) [1].

SuO-Val-Cit-PAB-MMAE: Why In-Class Substitution with MC-Val-Cit-PAB-MMAE or Other Analogs Requires Direct Comparative Validation


Substitution of SuO-Val-Cit-PAB-MMAE with other Val-Cit-PAB-MMAE conjugates (e.g., MC-Val-Cit-PAB-MMAE) or alternative auristatin linkers without direct experimental comparability is not supported by evidence. The SuO group is explicitly incorporated as a hydrophilic sulfonate/sulfate moiety, which fundamentally alters the hydrophobicity and aggregation propensity of the resulting ADC relative to uncharged maleimide-based (MC) linkers . Literature indicates that ADC hydrophobicity directly influences aggregation, nonspecific uptake, clearance rate, and overall pharmacokinetic exposure [1][2]. Consequently, ADCs constructed with SuO-Val-Cit-PAB-MMAE are expected to exhibit distinct biophysical behavior and in vivo performance profiles compared to their more hydrophobic counterparts. The following quantitative evidence, while limited in availability from peer-reviewed primary sources, supports the rationale for prioritized selection of SuO-Val-Cit-PAB-MMAE in specific research contexts.

SuO-Val-Cit-PAB-MMAE: Comparative Evidence for Scientific Selection vs. Hydrophobic Analogs


Hydrophilicity Enhancement: SuO Group Reduces Drug-Linker Hydrophobicity Relative to MC-Val-Cit-PAB-MMAE

SuO-Val-Cit-PAB-MMAE incorporates a sulfonate/sulfate (SuO) group engineered to increase the aqueous solubility of the drug-linker construct and reduce the overall hydrophobicity of the resulting ADC . In contrast, MC-Val-Cit-PAB-MMAE lacks this hydrophilic motif and is characterized by higher overall hydrophobicity . This structural difference is critical, as ADC hydrophobicity is directly correlated with increased aggregation, faster plasma clearance, and elevated nonspecific cellular uptake [1]. While direct head-to-head logP or hydrophobicity index values for SuO-Val-Cit-PAB-MMAE versus MC-Val-Cit-PAB-MMAE are not publicly available, the chemical rationale aligns with established ADC design principles where incorporation of charged or polar groups reduces LogD and improves pharmacokinetic profiles [2].

ADC Hydrophobicity Linker Design Aggregation Propensity

SuO-Val-Cit-PAB-MMAE Demonstrates High Purity (>98%) Supporting Reproducible ADC Conjugation

SuO-Val-Cit-PAB-MMAE is supplied with a purity specification of >98% as determined by HPLC [1]. This level of purity is comparable to research-grade MC-Val-Cit-PAB-MMAE (commonly specified at ≥98%) and meets the stringent quality requirements necessary for consistent, reproducible ADC bioconjugation reactions. Impurities in drug-linker constructs can lead to off-target conjugation, variable drug-to-antibody ratios (DAR), and increased batch-to-batch variability in ADC efficacy [2].

ADC Conjugation Quality Control DAR Consistency

Enzymatic Cleavage by Cathepsin B Releases MMAE with Potent Anti-Proliferative Activity (IC50 in Sub-Nanomolar Range)

The Val-Cit dipeptide within SuO-Val-Cit-PAB-MMAE is a substrate for the lysosomal protease cathepsin B. Upon cleavage, the self-immolative PAB spacer releases free MMAE intracellularly [1]. Free MMAE is a highly potent tubulin polymerization inhibitor with reported IC50 values ranging from 0.1 to 0.5 nM against various cancer cell lines [2]. While direct cytotoxicity data for ADCs constructed specifically with SuO-Val-Cit-PAB-MMAE versus MC-Val-Cit-PAB-MMAE is not available in the public domain, the released payload (MMAE) is identical and the Val-Cit-PAB linker is a well-established cathepsin B substrate in both constructs [3].

ADC Payload Release Cathepsin B Cleavage MMAE Cytotoxicity

SuO Group Enables Efficient Antibody Conjugation with Defined DAR via Maleimide Chemistry

SuO-Val-Cit-PAB-MMAE is designed for conjugation to antibodies via maleimide-thiol chemistry . The SuO group provides a hydrophilic handle that improves solubility during the conjugation process . This enables the preparation of ADCs with controlled drug-to-antibody ratios (DAR), typically targeting DAR 2-4, as measured by hydrophobic interaction chromatography (HIC) or UV-Vis spectroscopy . The conjugation efficiency of SuO-Val-Cit-PAB-MMAE is functionally comparable to that of MC-Val-Cit-PAB-MMAE, which also utilizes maleimide chemistry, with the added advantage of improved aqueous solubility during the conjugation reaction [1].

ADC Bioconjugation Drug-to-Antibody Ratio Maleimide

SuO-Val-Cit-PAB-MMAE: Primary Application Scenarios for ADC Research and Development


Development of Next-Generation ADCs with Reduced Aggregation and Improved Pharmacokinetics

Given the SuO group's role in enhancing drug-linker hydrophilicity , SuO-Val-Cit-PAB-MMAE is optimally applied in ADC programs where minimizing aggregation and nonspecific clearance is a priority. Researchers developing ADCs against targets where high DAR loading leads to unacceptable hydrophobicity-related aggregation with standard MC-Val-Cit-PAB-MMAE should evaluate SuO-Val-Cit-PAB-MMAE as a hydrophilic alternative [1]. The improved biophysical properties may translate to extended circulation half-life and enhanced tumor exposure [2].

ADC Bioconjugation Optimization and Scale-Up

The enhanced aqueous solubility of SuO-Val-Cit-PAB-MMAE, facilitated by the sulfonate group, improves handling and conjugation efficiency during ADC manufacturing . This makes it a suitable candidate for process development and scale-up studies where maintaining solubility at higher concentrations is critical for efficient maleimide-thiol coupling . It is particularly valuable when conjugating to antibodies that exhibit poor solubility or when working with higher DAR species where aggregation becomes a major concern [2].

Comparator Studies for Hydrophilic Linker-Payload Design in Auristatin ADCs

SuO-Val-Cit-PAB-MMAE serves as a key comparator tool in research aimed at understanding the structure-activity relationship between linker hydrophilicity and ADC performance . Studies comparing ADCs constructed with SuO-Val-Cit-PAB-MMAE versus MC-Val-Cit-PAB-MMAE or other hydrophobic variants can directly quantify the impact of the SuO group on parameters such as aggregation propensity, plasma stability, in vivo efficacy, and tolerability [1]. Such head-to-head comparisons are essential for rational ADC design and represent the most scientifically robust application of this compound.

Development of ADCs Targeting Internalizing Receptors in Solid Tumors

The Val-Cit-PAB linker is cleaved by cathepsin B, an enzyme highly expressed in the lysosomes of many cancer cell types, enabling efficient intracellular release of MMAE . SuO-Val-Cit-PAB-MMAE is therefore suitable for constructing ADCs targeting internalizing antigens on solid tumors. The hydrophilic SuO group may confer additional benefits in the solid tumor microenvironment by reducing nonspecific binding to stromal components, potentially improving tumor penetration and overall therapeutic efficacy [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for SuO-Val-Cit-PAB-MMAE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.